3-[(oxolan-2-yl)methyl]pyrrolidine
Description
3-[(oxolan-2-yl)methyl]pyrrolidine is a bicyclic organic compound featuring a pyrrolidine ring (a five-membered amine) substituted at the 3-position with a methyl group bearing an oxolan-2-yl (tetrahydrofuran-2-yl) moiety.
Properties
CAS No. |
1555100-03-2 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(oxolan-2-yl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the ring-opening of the oxirane and subsequent nucleophilic attack by the pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[(oxolan-2-yl)methyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(oxolan-2-yl)methyl]pyrrolidine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(oxolan-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[(oxolan-2-yl)methyl]pyrrolidine with structurally related compounds from the provided evidence, focusing on substituent effects, molecular properties, and functional group diversity.
Table 1: Structural and Molecular Comparison
Key Comparisons:
Substituent Flexibility and Polarity :
- The methyl-oxolan substituent in this compound introduces greater steric bulk and hydrophilicity compared to the directly attached oxolan in 3-(oxolan-2-yl)pyrrolidine . This difference may influence binding affinity in pharmaceutical applications.
- In contrast, 1-methyl-5-oxopyrrolidine-3-carboxylic acid () exhibits high polarity due to its ketone and carboxylic acid groups, making it more water-soluble but less lipophilic than the target compound .
Pyridine-derived pyrrolidine compounds (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone in ) highlight the role of aromaticity in altering electronic properties, which is absent in the purely aliphatic target compound .
Synthetic Accessibility :
- The tert-butyldimethylsilyl (TBDMS) protecting groups in compounds like (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime () demonstrate strategies for stabilizing reactive intermediates, a consideration absent in the target compound’s synthesis .
Research Findings and Implications
- Metabolic Stability : Oxolan-containing compounds (e.g., metab_3695 in ) show prolonged half-lives in metabolomic studies due to their resistance to oxidative degradation, suggesting similar advantages for this compound .
- Limitations : The absence of acidic/basic groups in this compound may limit its ionic interactions in drug-receptor binding compared to carboxylic acid-containing analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
